Methyl cellulose

Description

Properties

Key on ui mechanism of action |

TAKEN WITH 1 OR 2 GLASSFUL OF WATER, IT FORMS COLLOIDAL SOLN IN UPPER ALIMENTARY TRACT; THIS SOLN LOSES WATER IN COLON, TO FORM GEL WHICH INCR BULK & SOFTNESS OF STOOL. |

|---|---|

CAS No. |

9004-67-5 |

Molecular Formula |

C20H38O11 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

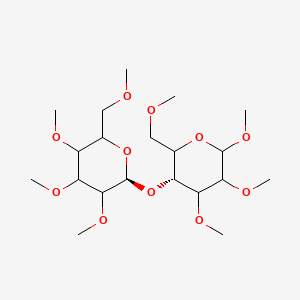

(2R,3S,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane |

InChI |

InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3/t11-,12-,13-,14-,15+,16+,17+,18-,19-,20+/m1/s1 |

InChI Key |

YLGXILFCIXHCMC-KKLLYXGKSA-N |

SMILES |

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

Isomeric SMILES |

COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2OC)OC)OC)COC)OC)OC)OC |

Canonical SMILES |

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

Color/Form |

White granules White fibrous powders |

melting_point |

290 to 305 °C /Film/ |

physical_description |

White odorless solid; [Merck Index] Greyish-white solid; Forms viscous colloidal solution in water; [Hawley] Hygroscopic; [CAMEO] White odorless powder; [MSDSonline] |

solubility |

Sol in cold water Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C; soluble in glacial acetic acid; unaffected by oils and greases. INSOL IN HOT WATER & MOST ORGANIC SOLVENTS INSOL IN ALCOHOL, ETHER & CHLOROFORM; SOL IN GLACIAL ACETIC ACID SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM; INSOL IN SATURATED SALT SOLN |

Synonyms |

Adulsin; Avicel SG; Bagolax; Benecel 143HR; Benecel M 0; Benecel M 011; Benecel M 02; Benecel M 021; Benecel M 043; Benecel MC 4000PS; Benecel MO 42; Bufapto Methalose; Bulkaloid; Celacol M; ; Methocel 4C; Methocel 64625; Methocel A; Methocel A 100; M |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of methyl cellulose

An In-depth Technical Guide to the Chemical Structure of Methyl Cellulose (B213188)

Introduction

Methyl cellulose (MC) is a chemically modified derivative of cellulose, the most abundant natural polymer on Earth. It is synthesized by the etherification of cellulose, where hydroxyl groups are substituted with methoxy (B1213986) groups. This modification transforms the water-insoluble cellulose into a versatile, water-soluble polymer with a wide range of applications in pharmaceuticals, food products, construction, and personal care items. Its value lies in its unique physicochemical properties, such as thermal gelation, thickening, emulsifying, and film-forming capabilities, which are directly governed by its underlying chemical structure. This guide provides a detailed examination of the chemical structure of this compound, its synthesis, and the experimental protocols used for its characterization.

Core Chemical Structure

This compound is a semi-synthetic polymer derived from cellulose, a linear polysaccharide composed of repeating β-(1→4) linked D-glucose units. The fundamental structure of this compound is this cellulose backbone, where some of the hydroxyl (-OH) groups on the anhydroglucose (B10753087) units have been replaced by methoxy (-OCH₃) groups.

Each anhydroglucose unit in the cellulose polymer has three available hydroxyl groups, located at the C-2, C-3, and C-6 positions. The extent and pattern of substitution of these hydroxyl groups determine the specific properties of the this compound polymer.

The general chemical formula for this compound is represented as [C₆H₇O₂(OH)₃₋ₓ(OCH₃)ₓ]ₙ, where 'x' denotes the degree of substitution and 'n' is the degree of polymerization.

Caption: Chemical structure of the this compound repeating unit.

Degree of Substitution (DS)

The most critical parameter defining the properties of this compound is the Degree of Substitution (DS). The DS is the average number of hydroxyl groups substituted by methoxy groups per anhydroglucose unit. Since there are three hydroxyl groups available on each glucose unit, the theoretical maximum DS is 3.0. However, in commercial production, the DS typically ranges from 1.3 to 2.6. The DS value directly influences the polymer's solubility, viscosity, and thermal behavior.

Physicochemical Properties

The substitution of polar hydroxyl groups with non-polar methoxy groups imparts an amphiphilic character to the polymer, leading to unique properties not found in natural cellulose.

Solubility and Thermal Gelation

This compound is known for its unique solubility characteristic: it dissolves in cold water but is insoluble in hot water. Aqueous solutions of this compound exhibit reverse thermal gelation; they are liquid at room temperature but form a firm, structured gel upon heating. This phenomenon occurs because at a specific temperature, known as the Lower Critical Solution Temperature (LCST), the polymer chains dehydrate and associate, leading to precipitation or gel formation. The LCST is dependent on the DS, with higher DS values generally resulting in a lower LCST.

Viscosity

This compound solutions are viscous, and the viscosity is dependent on the molecular weight (or degree of polymerization), concentration, temperature, and DS. A wide range of viscosity grades are commercially available to suit different applications.

| Property | Typical Range | Influencing Factors |

| Degree of Substitution (DS) | 1.3 – 2.6 | Reaction conditions (alkali concentration, methylating agent ratio) |

| Methoxyl Content (% w/w) | 27.5 – 31.5% | Degree of Substitution |

| Lower Critical Solution Temp. (LCST) | 40°C – 50°C | Higher DS leads to lower LCST |

| Viscosity (2% solution at 20°C) | 5 – 75,000 cP | Molecular weight, Concentration, Temperature |

| Molecular Weight (Da) | 10,000 – 220,000 | Source of cellulose, Manufacturing process |

Table 1: Key quantitative properties of this compound.

Synthesis and Experimental Protocols

Industrial Synthesis of this compound

This compound is produced synthetically via the Williamson ether synthesis. The process involves several key stages, starting from natural cellulose pulp.

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Alkalization (Mercerization) : High-purity cellulose pulp is steeped in a concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 40-50%). This treatment swells the cellulose fibers and activates the hydroxyl groups by converting them to alkoxides, forming alkali cellulose. The reaction is typically carried out at 25-40°C for 1-3 hours.

-

Etherification : The resulting alkali cellulose is reacted with a methylating agent, most commonly methyl chloride (CH₃Cl), in a pressurized reactor. This substitution reaction replaces the hydrogen atoms of the hydroxyl groups with methyl groups. The reaction is typically controlled at 50-100°C for several hours.

-

Purification : After the reaction, the crude this compound is washed with hot water to remove salts and other by-products. Since this compound is insoluble in hot water, this step effectively purifies the product. The pH is then neutralized.

-

Drying and Milling : The purified product is dried and then milled to a fine, uniform powder.

Characterization Protocols

4.2.1 Determination of Degree of Substitution (DS) via ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the average DS and the specific DS at each carbon position (DS₂, DS₃, and DS₆).

-

Principle : The chemical environment of each carbon atom in the anhydroglucose unit is sensitive to whether its adjacent hydroxyl groups are substituted. The substitution of a hydroxyl group with a methoxy group causes a characteristic shift in the NMR signal of the nearby carbon atoms.

-

Methodology :

-

Sample Preparation : A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), often at an elevated temperature (e.g., 80°C) to ensure dissolution and reduce viscosity.

-

Data Acquisition : A ¹³C NMR spectrum is acquired.

-

Spectral Analysis : The signals corresponding to the methoxyl substituents at the C-2, C-3, and C-6 positions appear in a distinct region of the spectrum (typically 58-60 ppm). The anomeric carbon (C-1) signals are also analyzed.

-

Calculation : The DS for each position (DS₂, DS₃, DS₆) is calculated by comparing the integral of each respective methoxyl signal to the integral of the anomeric carbon signals. The total average DS is the sum of these values.

-

4.2.2 Viscosity Measurement

The viscosity of this compound solutions is a critical quality control parameter.

-

Principle : The flow time of a fixed volume of the polymer solution through a calibrated capillary viscometer is measured. This time is proportional to the kinematic viscosity.

-

Methodology :

-

Solution Preparation : A solution of a specified concentration (e.g., 2% w/w) is prepared. This requires careful dispersion of the powder into hot water, followed by cooling to achieve complete dissolution.

-

Measurement : The solution is placed in a calibrated viscometer (e.g., an Ubbelohde viscometer) in a constant temperature water bath (e.g., 20°C).

-

Data Collection : The time it takes for the solution to flow between two marked points on the capillary is measured.

-

Calculation : The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The result is typically reported in centipoise (cP) or millipascal-seconds (mPa·s

-

Introduction to Methyl Cellulose and Degree of Substitution (DS)

An In-depth Technical Guide to the Degree of Substitution of Methyl Cellulose (B213188)

For Researchers, Scientists, and Drug Development Professionals

Methyl cellulose (MC) is a chemically modified derivative of cellulose, the most abundant natural polymer on Earth.[1] It is synthesized by the etherification of cellulose, where hydroxyl (-OH) groups on the anhydroglucose (B10753087) units of the cellulose backbone are replaced by methoxy (B1213986) (-OCH₃) groups.[1][2] This structural modification transforms the water-insoluble cellulose into a versatile, water-soluble polymer with a wide range of applications in pharmaceuticals, food products, construction, and personal care.[3][4][5]

The fundamental parameter that governs the physicochemical properties and functionality of this compound is the Degree of Substitution (DS) . The DS is defined as the average number of hydroxyl groups substituted with methoxy groups per anhydroglucose unit.[3][6] Each anhydroglucose unit has three available hydroxyl groups at the C2, C3, and C6 positions, making the theoretical maximum DS equal to 3.0.[6] However, in commercial production, the DS typically ranges from 1.3 to 2.6, as this range provides optimal water solubility and performance characteristics.[3][6][7]

The DS value is not just a number; it is the primary determinant of the polymer's behavior in solution and its suitability for specific applications. By precisely controlling the DS, manufacturers can tailor the properties of this compound to meet the demanding requirements of various industries, particularly in drug development for roles such as binders, thickeners, film formers, and controlled-release matrix formers.[5]

The Significance of DS: Impact on Physicochemical Properties

The Degree of Substitution is the principal factor influencing the critical properties of this compound, including its solubility, viscosity, and unique thermal gelation behavior. The interplay between the hydrophobic methoxy groups and the remaining hydrophilic hydroxyl groups dictates the polymer's interaction with water and other molecules.

Solubility

The solubility of this compound is directly linked to its DS. A higher DS generally increases water solubility up to a certain point.[4][8] The introduction of methyl groups prevents the strong intermolecular hydrogen bonding that makes native cellulose crystalline and insoluble. A DS range of approximately 1.5 to 1.9 yields maximum water solubility. If the DS is too low, the polymer is not sufficiently hydrated to dissolve and may only be soluble in alkaline solutions. Conversely, if the DS is too high, the polymer becomes too hydrophobic and starts to become soluble in organic solvents rather than water.[7]

Thermal Gelation (Lower Critical Solution Temperature)

This compound exhibits a unique property known as reverse thermal gelation.[1] It is readily soluble in cold water, but as the temperature of the solution increases, it reaches a point called the Lower Critical Solution Temperature (LCST), where it undergoes a phase transition to form a solid or semi-solid gel.[6] This phenomenon is reversible; the gel reverts to a solution upon cooling.[9]

The DS value has a profound effect on the LCST. A higher degree of substitution leads to a lower LCST .[6][8] This is because a greater number of hydrophobic methoxy groups reduces the overall hydration of the polymer chains, causing them to aggregate and expel water at a lower temperature. This property is critical in applications like controlled-release drug formulations and food structuring.[10][11]

Viscosity

The viscosity of a this compound solution is influenced by its molecular weight, concentration, and DS.[4] Generally, a higher DS contributes to a higher viscosity in solution.[4][12] The increased number of substituent groups can lead to greater chain stiffness and hydrodynamic volume, resulting in increased resistance to flow. Studies on related cellulose ethers have clearly demonstrated that higher DS values lead to more viscous solutions.[13]

Data Summary: DS and Physicochemical Properties

| Property | Relationship with Degree of Substitution (DS) | Rationale | Typical DS Range |

| Water Solubility | Increases with DS, peaking in the 1.5-1.9 range.[7] | Methoxy groups disrupt intermolecular hydrogen bonds that make cellulose insoluble. Very high DS increases organo-solubility. | 1.3 - 2.6[6] |

| Thermal Gelation (LCST) | Inversely proportional; higher DS results in a lower LCST.[6][8] | Increased hydrophobicity from more methoxy groups promotes polymer aggregation and water expulsion at lower temperatures. | 1.6 - 2.1[14] |

| Viscosity | Generally increases with DS (at constant molecular weight).[4][15] | Increased substitution can lead to greater chain extension and hydrodynamic volume in solution. | 1.3 - 2.6[9] |

| Adhesive Tack Strength | Increases with DS.[15] | Higher substitution enhances intermolecular interactions and binding properties. | 1.31 - 1.98[15] |

Determination of the Degree of Substitution

Accurate determination of the DS is essential for quality control and for correlating the structure of this compound with its functional properties. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹³C NMR, is a powerful and direct method for determining the DS and even the distribution of substituents on the anhydroglucose unit.[16]

Experimental Protocol (General):

-

Sample Preparation: A known quantity of the this compound sample is completely hydrolyzed to its constituent glucose and methylated glucose monomers. This is often achieved using strong acids (e.g., sulfuric acid or trifluoromethanesulfonic acid).[17]

-

Dissolution: The hydrolyzed sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[2]

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Specific acquisition parameters (e.g., pulse sequence, relaxation delay) are optimized to ensure quantitative results.

-

Spectral Analysis: The signals in the spectrum corresponding to the carbons of the unsubstituted, mono-, di-, and tri-substituted glucose units are identified and integrated.

-

Calculation: The DS is calculated based on the relative integrated areas of the signals from the substituted and unsubstituted units.[16]

Titration Methods

Titration offers a classic and cost-effective method for determining the methoxyl content, which can then be used to calculate the DS. The Zeisel method is a historical foundation, while direct acid-base titrations on modified samples are also used.

Experimental Protocol (Ashing & Back-Titration for a related compound, CMC, adaptable for principle): [18]

-

Sample Preparation: A precisely weighed sample of dried this compound is ashed at a high temperature (e.g., 700°C) to convert the material to an oxide residue.

-

Digestion: The residue is dissolved in a known excess volume of a standardized strong acid (e.g., sulfuric acid). The solution is heated to ensure complete dissolution.

-

Titration: After cooling, a suitable indicator (e.g., methyl red) is added. The excess, unreacted acid is then titrated with a standardized strong base (e.g., sodium hydroxide) until the endpoint is reached.

-

Calculation: The amount of acid consumed by the sample's residue is determined by subtracting the amount of excess acid (calculated from the back-titration) from the initial amount of acid added. This value is used to calculate the methoxyl content and subsequently the Degree of Substitution.

Note: Standardized methods like ASTM D1347 provide detailed procedures for determining methoxyl content.[19][20]

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used to separate and quantify the different substituted monomers after polymer hydrolysis.

Experimental Protocol (General GC Method):

-

Hydrolysis: The this compound polymer is completely hydrolyzed into its monomeric units using acid.

-

Derivatization: The hydroxyl groups of the resulting monomers are derivatized (e.g., via acetylation or silylation) to make them volatile for GC analysis.[17]

-

Injection and Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase). The different substituted monomers are separated based on their boiling points and interaction with the stationary phase.

-

Detection and Quantification: A detector (e.g., Flame Ionization Detector - FID) measures the amount of each separated component. The peak areas are proportional to the concentration of each monomer.

-

Calculation: By comparing the peak areas of the unsubstituted, mono-, di-, and tri-substituted glucose derivatives, their relative molar ratios can be determined, from which the average DS is calculated.[2]

DS in Practice: Applications in Research and Drug Development

The ability to select a this compound grade with a specific DS is crucial for the successful development of pharmaceutical formulations. The DS directly impacts drug delivery kinetics, formulation stability, and manufacturing processes.

-

Controlled-Release Formulations: this compound is a key excipient in oral solid dosage forms for sustained drug release. The thermal gelation property is particularly relevant. A grade with a specific DS is chosen so that upon ingestion and exposure to body temperature, the polymer hydrates and forms a gel matrix. A lower DS (higher LCST) might lead to slower gel formation, while a higher DS (lower LCST) can create a stronger gel barrier more quickly, thus modulating the drug diffusion rate.[5]

-

Tablet Binding: In wet granulation, low-to-medium viscosity grades of MC are used as binders.[5] The DS influences the polymer's solubility and hydration rate, which are critical for forming robust granules with adequate hardness and low friability.

-

Viscosity Modification: In liquid and semi-solid formulations, such as ophthalmic solutions, suspensions, and emulsions, this compound acts as a thickening and stabilizing agent.[3][5] The DS, along with molecular weight, is selected to achieve the target viscosity for desired residence time (e.g., in the eye), improved physical stability, and appropriate mouthfeel or texture.

-

Film Coating: Low-viscosity grades with high DS values are often used for tablet coating. The DS affects the solubility of the polymer in the coating solution (aqueous or organic) and the mechanical properties (e.g., strength, flexibility) of the resulting film, which can protect the tablet core, mask taste, or control drug release.[5]

Conclusion

The Degree of Substitution is the most critical structural parameter defining the functionality of this compound. It is not merely an academic value but a practical tool that allows researchers and formulation scientists to manipulate the polymer's physicochemical properties—solubility, viscosity, and thermal gelation—with a high degree of precision. A thorough understanding of how to measure DS and how it dictates performance is fundamental to leveraging the full potential of this versatile excipient in advanced drug development and other scientific applications. The careful selection of a this compound grade based on its DS is paramount to achieving desired product performance, stability, and efficacy.

References

- 1. capecrystalbrands.com [capecrystalbrands.com]

- 2. mdpi.com [mdpi.com]

- 3. Methylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Does methylcellulose increase viscosity? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 5. phexcom.com [phexcom.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 8. News - Classification of this compound Products [ihpmc.com]

- 9. researchgate.net [researchgate.net]

- 10. Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Gelation of this compound and Its Application in Food - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 12. cmccellulose.com [cmccellulose.com]

- 13. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Degree of Substitution on the Adhesive Propterties of this compound Derived from Waste Bitter Orange [Citrus Aurantium (Linn.)] Mesocarp | Academic Journal of Interdisciplinary Studies [richtmann.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Degree of Substitution Determination Method of Sodium Carboxythis compound – SINOCMC [sino-cmc.com]

- 19. scribd.com [scribd.com]

- 20. metrohm.com [metrohm.com]

The Interplay of Molecular Weight and Viscosity in Methyl Cellulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl cellulose (B213188) (MC), a versatile cellulose ether, is a cornerstone excipient in the pharmaceutical and various other industries, primarily valued for its rheological properties. A profound understanding of the relationship between its molecular weight and the resulting viscosity of its aqueous solutions is paramount for formulation development, process optimization, and ensuring product performance. This technical guide provides an in-depth exploration of this critical relationship, offering quantitative data, detailed experimental protocols, and a theoretical framework to empower researchers and drug development professionals in their work with this essential polymer.

The Fundamental Relationship: Molecular Weight and Viscosity

The viscosity of a methyl cellulose solution is fundamentally governed by the size and entanglement of its polymer chains in a solvent.[1] In essence, a higher molecular weight corresponds to longer polymer chains, which leads to greater intermolecular interactions and physical entanglements within the solution. This increased resistance to flow manifests as higher viscosity.[2][3] This direct proportionality forms the basis for the various viscosity grades of this compound available commercially.[3]

Several key factors, however, modulate this primary relationship:

-

Concentration: As the concentration of this compound in a solution increases, the polymer chains are brought into closer proximity, leading to more frequent entanglements and a significant, often exponential, increase in viscosity.[4]

-

Degree of Substitution (DS): The DS, which quantifies the average number of methoxy (B1213986) groups per anhydroglucose (B10753087) unit, influences the solubility and hydration of the this compound polymer. A higher DS can lead to increased viscosity due to enhanced hydration and intermolecular interactions.[4][5]

-

Temperature: For this compound, viscosity generally decreases with increasing temperature. This is a critical consideration in processing and storage.[6]

-

Shear Rate: this compound solutions are typically non-Newtonian, exhibiting shear-thinning behavior. This means their viscosity decreases as the applied shear rate increases.

The following diagram illustrates the logical relationship between these key parameters influencing the viscosity of a this compound solution.

Caption: Core relationship and influencing factors of this compound viscosity.

Quantitative Correlation of Molecular Weight and Viscosity

Commercial grades of this compound are typically designated by their viscosity, measured at a 2% concentration in water at 20°C. The following tables provide a summary of the relationship between these viscosity grades and their corresponding number average molecular weight (Mn) and, where available, weight average molecular weight (Mw).

Table 1: Viscosity of this compound (METHOCEL™ A) vs. Number Average Molecular Weight (Mn)

| Viscosity Grade (2% solution at 20°C, mPa·s) | Intrinsic Viscosity (dL/g) | Number Average Degree of Polymerization | Number Average Molecular Weight (Mn) (Da) |

| 5 | 1.2 | 53 | 10,000 |

| 10 | 1.4 | 70 | 13,000 |

| 40 | 2.0 | 110 | 20,000 |

| 100 | 2.6 | 140 | 26,000 |

| 400 | 3.9 | 220 | 41,000 |

| 1,500 | 5.7 | 340 | 63,000 |

| 4,000 | 7.5 | 460 | 86,000 |

Data sourced from METHOCEL™ Cellulose Ethers Technical Handbook.

Table 2: Examples of Commercial this compound Grades with Corresponding Weight Average Molecular Weight (Mw)

| Commercial Grade | Weight Average Molecular Weight (Mw) (x 10⁵ Da) | Degree of Substitution (DS) |

| M20 | 0.826 | 1.70 |

| A4C | 1.329 | 1.83 |

| A4M | 3.404 | 1.78 |

Data from a study on this compound films.[1]

It is important to note that the weight average molecular weight (Mw) is typically 3 to 10 times the number average molecular weight (Mn) for this compound.

The Mark-Houwink Equation: A Quantitative Tool

The relationship between a polymer's intrinsic viscosity ([η]) and its molecular weight (M) can be quantitatively described by the Mark-Houwink equation:[7][8]

[η] = K * Ma

Where:

-

[η] is the intrinsic viscosity, a measure of the polymer's contribution to the solution's viscosity at infinite dilution.

-

M is the viscosity-average molecular weight (Mv).

-

K and a are the Mark-Houwink parameters, which are constants for a specific polymer-solvent system at a given temperature.

For this compound in water at 25°C, the following Mark-Houwink parameters have been reported:

-

K: 3.16 x 10⁻³ dL/g

-

a: 0.55

The value of 'a' provides insight into the polymer's conformation in solution. For this compound, an 'a' value between 0.5 and 0.8 suggests a random coil conformation in water.[8]

Experimental Protocols

Accurate and reproducible viscosity measurements are crucial for characterizing this compound. Below are detailed methodologies for sample preparation and viscosity determination using rotational and capillary viscometers.

Preparation of this compound Solutions

A standardized procedure for preparing this compound solutions is essential for consistent viscosity measurements.

Materials:

-

This compound powder

-

Deionized or distilled water

-

Beaker or wide-mouth bottle

-

Mechanical stirrer or magnetic stir plate and stir bar

-

Heating plate (optional)

-

Ice bath

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder to achieve the desired concentration (e.g., 2.000 g for a 2% w/w solution).

-

Dispersion in Hot Water: Heat approximately one-third of the total required water to 80-90°C. While stirring vigorously, slowly add the this compound powder to the hot water. This prevents clumping and ensures uniform wetting of the particles.

-

Hydration in Cold Water: Once the powder is fully dispersed, add the remaining two-thirds of the water as cold water or ice to rapidly cool the dispersion.

-

Dissolution: Continue stirring in an ice bath until the solution becomes clear and homogeneous. This may take 20-40 minutes.

-

Deaeration: If necessary, centrifuge the solution at a low speed or let it stand to remove any entrapped air bubbles, as these can interfere with viscosity measurements.

Viscosity Measurement using a Rotational Viscometer

Rotational viscometers are commonly used for measuring the viscosity of this compound solutions, especially for medium to high viscosity grades.

Apparatus:

-

Rotational viscometer (e.g., Brookfield type) with appropriate spindles and guard leg.

-

Controlled temperature water bath (20 ± 0.1°C).

-

Beaker of appropriate size.

Procedure:

-

Temperature Equilibration: Place the prepared this compound solution in the water bath and allow it to equilibrate to 20 ± 0.1°C.

-

Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Measurement: Immerse the spindle into the solution up to the immersion mark. Allow the spindle to rotate for a sufficient time (e.g., 2 minutes) to obtain a stable reading.

-

Data Recording: Record the viscosity reading from the instrument's display. For shear-thinning fluids, it is important to also record the shear rate.

-

Replicate Measurements: It is recommended to perform multiple readings and calculate the average viscosity.

The following diagram outlines the workflow for viscosity measurement using a rotational viscometer.

Caption: Workflow for rotational viscometry of this compound solutions.

Determination of Intrinsic Viscosity using a Capillary Viscometer

To utilize the Mark-Houwink equation, the intrinsic viscosity must be determined. This is typically done using a capillary viscometer, such as an Ubbelohde viscometer.[9][10]

Apparatus:

-

Ubbelohde capillary viscometer.

-

Controlled temperature water bath (25 ± 0.1°C).

-

Stopwatch.

-

Volumetric flasks and pipettes.

Procedure:

-

Prepare a Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 0.5 g/dL).

-

Prepare a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, 0.1 g/dL).

-

Measure Efflux Times:

-

Measure the efflux time (t₀) of the pure solvent (water) in the viscometer.

-

For each dilution, measure the efflux time (t).

-

-

Calculate Relative and Specific Viscosities:

-

Relative viscosity (ηᵣ) = t / t₀

-

Specific viscosity (ηₛₚ) = ηᵣ - 1

-

-

Determine Intrinsic Viscosity:

-

Calculate the reduced viscosity (ηred = ηₛₚ / c) for each concentration (c).

-

Plot the reduced viscosity against concentration.

-

Extrapolate the linear plot to zero concentration. The y-intercept of this plot is the intrinsic viscosity ([η]).[7]

-

Conclusion

The viscosity of this compound solutions is a complex property that is primarily dictated by its molecular weight. However, for precise control and prediction of rheological behavior in research and drug development, a comprehensive understanding of the interplay between molecular weight, concentration, degree of substitution, and processing conditions such as temperature and shear rate is indispensable. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers, enabling them to effectively harness the unique properties of this compound in their formulations. The application of the Mark-Houwink equation further provides a powerful tool for the molecular characterization of this important polymer.

References

- 1. Effect of Molecular Weight and Degree of Substitution on the Physical-Chemical Properties of Methylcellulose-Starch Nanocrystal Nanocomposite Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to determine the molecular weight of cellulose by viscosity method - Nanjing Tianlu Nano Technology Co., Ltd. [en.tianlunano.com]

- 3. Rigid Rod-like Viscoelastic Behaviors of this compound Samples with a Wide Range of Molar Masses Dissolved in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. News - Effect of degree of substitution on viscosity of HPMC production [kimachemical.com]

- 5. Methylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 8. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 9. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]

- 10. martests.com [martests.com]

An In-depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Methyl Cellulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cellulose (B213188) (MC) is a versatile cellulose ether renowned for its unique thermoresponsive properties, particularly its Lower Critical Solution Temperature (LCST). This phenomenon, where the polymer transitions from a soluble to an insoluble state upon heating, is pivotal to its wide-ranging applications in the pharmaceutical industry, including drug delivery, tissue engineering, and bioprinting. This technical guide provides a comprehensive overview of the LCST of methyl cellulose, delving into the underlying molecular mechanisms, factors influencing this transition, and the experimental techniques used for its characterization.

The Concept of Lower Critical Solution Temperature (LCST)

The Lower Critical Solution Temperature (LCST) is the critical temperature below which a polymer and a solvent are miscible in all proportions.[1] For aqueous solutions of this compound, this means that at temperatures below the LCST, the polymer chains are hydrated and dissolved, forming a clear, viscous solution. As the temperature is raised to and above the LCST, the polymer undergoes a phase separation, leading to its precipitation and the formation of a turbid hydrogel. This transition is reversible, with the solution reverting to its soluble state upon cooling.[2][3] The LCST of this compound typically falls within the range of 30°C to 80°C, a property that is highly dependent on several factors.[2]

Molecular Mechanism of Thermal Gelation

The thermoresponsive gelation of this compound is a complex, multi-step process driven by a shift in the balance of intermolecular interactions.[2][4] At temperatures below the LCST, hydrogen bonds between the hydroxyl groups of this compound and water molecules are dominant, and water molecules form cage-like structures around the hydrophobic methoxy (B1213986) groups, keeping the polymer chains hydrated and in solution.[2]

As the temperature increases, the following events are believed to occur:

-

Disruption of Water Structures: The increased thermal energy disrupts the organized "water cages" surrounding the methoxy groups of the this compound chains.[2]

-

Increased Hydrophobicity: The breakdown of these water structures exposes the hydrophobic methoxy groups.

-

Dominance of Polymer-Polymer Interactions: With the hydrophobic groups exposed, polymer-polymer interactions, specifically hydrophobic associations, become energetically more favorable than polymer-water interactions.[2]

-

Fibril Formation and Network Assembly: This leads to the aggregation of this compound chains, forming fibrillar structures that entangle and percolate to create a three-dimensional hydrogel network.[2][5]

This entire process is endothermic, as confirmed by Differential Scanning Calorimetry (DSC) measurements.[4]

References

- 1. Lower critical solution temperature - Wikipedia [en.wikipedia.org]

- 2. Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Synthesis of Methyl Cellulose: A Comparative Technical Guide on Bacterial versus Plant-Derived Cellulose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl cellulose (B213188), a versatile cellulose ether, is a critical excipient in the pharmaceutical, food, and cosmetic industries, primarily functioning as a thickener, emulsifier, and stabilizer. Traditionally, its synthesis relies on cellulose extracted from plant sources, such as wood pulp and cotton. However, the emergence of bacterial cellulose as a high-purity alternative presents new opportunities and considerations for methyl cellulose production. This technical guide provides an in-depth comparison of the synthesis of this compound from both bacterial and plant-based cellulose, offering detailed experimental protocols, quantitative data analysis, and workflow visualizations to inform researchers and drug development professionals in their material selection and process development.

Starting Materials: A Comparative Overview of Bacterial and Plant Cellulose

The intrinsic properties of the initial cellulose source significantly impact the synthesis process and the final characteristics of the this compound. Plant cellulose is the most abundant natural polymer, but it is embedded in a complex matrix with lignin (B12514952) and hemicellulose, necessitating harsh purification processes. In contrast, bacterial cellulose is produced through microbial fermentation and is naturally free of these impurities.

Bacterial cellulose, synthesized by bacteria such as Gluconacetobacter xylinus, is distinguished by its high purity, higher crystallinity, and greater mechanical strength compared to its plant-derived counterpart. These attributes can influence the reactivity of the cellulose during methylation and the properties of the resulting this compound. Plant-derived cellulose requires extensive processing to achieve the necessary purity for pharmaceutical applications.

| Property | Bacterial Cellulose | Plant Cellulose | References |

| Source | Microbial Fermentation (e.g., Gluconacetobacter xylinus) | Wood Pulp, Cotton | |

| Purity | High (free of lignin and hemicellulose) | Lower (requires purification to remove lignin and hemicellulose) | |

| Crystallinity | High (~90%) | Lower (~44-65%) | |

| Mechanical Strength | High Tensile Strength | Moderate Tensile Strength | |

| Water Holding Capacity | High | Moderate | |

| Fibril Diameter | 10-100 nm | 13-22 µm | |

| Biocompatibility | High | High (after purification) | |

| Biodegradability | High | High |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound from both bacterial and plant cellulose involves a nucleophilic substitution reaction known as etherification, specifically the Williamson ether synthesis. This process typically occurs in three main stages: mercerization (alkalization), methylation (etherification), and purification.

Experimental Protocol: Synthesis from Bacterial Cellulose

This protocol is adapted from a method utilizing dimethyl sulfate as the methylating agent in a heterogeneous system.

Materials:

-

Bacterial cellulose (BC) membranes

-

Sodium hydroxide (B78521) (NaOH) solution (50% w/v)

-

Acetone

-

Dimethyl sulfate (DMS)

-

Acetic acid (10% v/v)

-

Distilled water

Procedure:

-

Pre-treatment of Bacterial Cellulose:

-

Wash BC membranes with a 1 wt.% aqueous NaOH solution at 70°C to remove bacterial cells.

-

Rinse with distilled water until a neutral pH is achieved.

-

Dry the membranes to obtain a paper-like material.

-

To potentially increase reactivity, the degree of polymerization can be reduced by hydrolyzing the crushed, dried BC with 2.5 mol L-1 sulfuric acid for 2 hours at room temperature.

-

Thoroughly wash the hydrolyzed pulp with distilled water to a neutral pH, wet with ethanol, and dry at 37°C to a constant weight.

-

-

Mercerization:

-

Immerse 3.0 g of the pre-treated bacterial cellulose in 60 mL of 50% (w/v) NaOH solution for 1 hour at room temperature.

-

-

Methylation:

-

Filter the mixture to remove excess NaOH.

-

Add 27.0 mL of acetone as a solvent.

-

Add 9.0 mL of dimethyl sulfate (DMS) dropwise.

-

Carry out the reaction at 50°C.

-

For a higher degree of substitution, the reaction can be continued for several hours (e.g., 3 to 5 hours), with filtration and addition of fresh acetone and DMS each hour.

-

-

Purification:

-

Neutralize the final reaction mixture with 10% (v/v) acetic acid.

-

Filter the solid product and wash it three times with 90 mL of acetone.

-

Dry the resulting this compound in an oven at 50°C for 6 hours.

-

Experimental Protocol: Synthesis from Plant Cellulose

This protocol describes a general method for methylating plant-derived cellulose, such as that from wood pulp or cotton linters.

Materials:

-

Purified plant cellulose (e.g., wood pulp, cotton)

-

Sodium hydroxide (NaOH) solution (e.g., 40-50%)

-

Methyl chloride or iodomethane

-

Isopropanol (as a slurry medium)

-

Glacial acetic acid

-

Ethanol and acetone (for washing)

Procedure:

-

Mercerization:

-

Treat the plant cellulose with a concentrated solution of sodium hydroxide (e.g., 40% NaOH) for one hour at ambient temperature to produce alkali cellulose.

-

-

Methylation:

-

The reaction is typically carried out by reacting the alkali cellulose with methyl

-

Characterization of Methyl Cellulose Using Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA): A Technical Guide

Methyl cellulose (B213188) (MC) is a versatile, water-soluble polymer derived from cellulose, widely utilized in the pharmaceutical, food, and construction industries for its gelling, thickening, and stabilizing properties. For researchers, scientists, and drug development professionals, a thorough characterization of its physicochemical properties is paramount for ensuring quality, performance, and regulatory compliance. This technical guide provides an in-depth overview of two core analytical techniques, Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA), for the comprehensive characterization of methyl cellulose.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule.[1] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint."[1] For this compound, FTIR is instrumental in confirming its chemical identity by identifying its characteristic functional groups and can be used to assess properties like crystallinity.[2][3]

Experimental Protocol for FTIR Analysis

A common method for analyzing solid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.

Methodology:

-

Instrument Setup: The analysis can be performed using an FTIR spectrometer equipped with a single reflection diamond ATR accessory.

-

Sample Preparation: A small amount of dry this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a spectral range of 4000-600 cm⁻¹ with a resolution of 2 cm⁻¹.[2] To improve the signal-to-noise ratio, multiple scans (e.g., 32 scans) are typically co-added.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.

-

Data Processing: The resulting spectrum is often baseline-corrected and normalized for analysis. For some quantitative analyses, the spectra may be deconvoluted using software to separate overlapping peaks.[2]

Interpretation of the this compound FTIR Spectrum

The FTIR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

Table 1: Summary of Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3468 | O-H Stretching | Hydroxyl Group | [4] |

| ~2933 | Asymmetric C-H Stretching | Methyl (CH₃) and Methylene (B1212753) (CH₂) Groups | [4] |

| ~2837 | Symmetric C-H Stretching | Methyl (CH₃) and Methylene (CH₂) Groups | [4] |

| ~1460 | C-H Bending | Methyl (CH₃) and Methylene (CH₂) Groups | [5] |

| ~1372 | C-H Bending | C-H in the anhydroglucose (B10753087) unit | [3] |

| ~1104-1035 | C-O-C Stretching | Ether linkage (anhydroglucose ring) | [6] |

| ~935 | OCH₃ Rocking | Methoxy (B1213986) Group | [6] |

Key Spectral Features:

-

Hydroxyl Group (O-H): A prominent broad band around 3468 cm⁻¹ is attributed to the stretching vibrations of the hydroxyl (-OH) groups.[4] The broadness of this peak is indicative of extensive intermolecular and intramolecular hydrogen bonding within the polymer structure.[5][7]

-

C-H Stretching: The peaks around 2933 cm⁻¹ and 2837 cm⁻¹ are characteristic of the asymmetric and symmetric C-H stretching vibrations of the methyl and methylene groups introduced during the methylation of cellulose.[4]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of peaks that are highly specific to the molecule.[1] The intense bands between 1104 cm⁻¹ and 1035 cm⁻¹ are assigned to the C-O-C (ether) stretching of the cellulose backbone.[6] The peak near 1372 cm⁻¹ is associated with C-H bending vibrations.[3] A band around 935 cm⁻¹ can be linked to the methoxy (OCH₃) groups, confirming the methylation of the cellulose.[6]

Workflow for FTIR Analysis of this compound

Caption: Experimental workflow for the structural analysis of this compound using ATR-FTIR.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is primarily used to determine the thermal stability and compositional properties of materials.[8] For this compound, TGA provides critical information about its moisture content, thermal decomposition profile, and the amount of residual char.

Experimental Protocol for TGA

Methodology:

-

Instrument Setup: A thermogravimetric analyzer is used for the measurement.

-

Sample Preparation: A small, precisely weighed amount of the dried this compound sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina (B75360) or platinum).[9]

-

Data Acquisition: The sample is heated in an enclosed system under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).[8] A linear heating rate, commonly 10 °C/min, is applied over a temperature range, for instance, from room temperature (e.g., 25 °C) to 600 °C or higher.[9]

-

Data Recording: The instrument continuously records the sample's mass as a function of temperature, generating a TGA thermogram (mass vs. temperature).

Interpretation of the this compound TGA Thermogram

The TGA curve of this compound typically shows distinct stages of mass loss, which can be interpreted to understand its thermal behavior.

Table 2: Summary of Thermal Degradation Events for this compound from TGA

| Temperature Range (°C) | Event | Description | Reference |

| < 120 | Initial Weight Loss | Evaporation of absorbed moisture and loosely bound water. | [6] |

| ~280 - 360 | Main Decomposition | Primary thermal degradation of the this compound polymer backbone. | [10] |

| > 360 | Char Formation | Formation of a stable carbonaceous residue. | [8] |

Key Thermal Events:

-

Moisture Loss: An initial, minor weight loss is typically observed before 120 °C, corresponding to the evaporation of residual moisture absorbed by the hydrophilic polymer.[6]

-

Polymer Decomposition: The primary thermal degradation of this compound occurs in a single, significant step. This process generally commences at around 280 °C and concludes near 360 °C.[10] During this stage, the glycosidic linkages of the polymer backbone are cleaved, leading to the formation of volatile products and a substantial loss of mass.

-

Residual Mass: After the main decomposition, a certain percentage of the initial mass remains as a carbonaceous residue or char at higher temperatures (e.g., 500 °C).[8]

The first derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss against temperature. The peak of the DTG curve indicates the temperature at which the maximum rate of decomposition occurs, providing a more precise measure of the material's thermal stability.

Workflow for TGA of this compound

Caption: Experimental workflow for determining the thermal stability of this compound using TGA.

Conclusion

The complementary use of FTIR and TGA provides a robust framework for the characterization of this compound. FTIR spectroscopy offers detailed insights into the chemical structure and functional groups, confirming the material's identity. TGA delivers critical quantitative data on thermal stability, moisture content, and degradation kinetics. Together, these techniques enable researchers and developers to ensure the quality, consistency, and performance of this compound in various advanced applications, from controlled drug delivery systems to high-performance materials.

References

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cpuh.in [cpuh.in]

- 9. 2.5. Thermogravimetric Analysis (TGA) [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Methyl Cellulose in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl cellulose (B213188) (MC), a versatile cellulose ether widely employed in pharmaceuticals, food science, and various industrial applications. Understanding the solubility of methyl cellulose in different solvent systems is critical for formulation development, process optimization, and ensuring product performance. This document details the solubility of this compound in both aqueous and organic solvents, outlines key factors influencing its solubility, and provides detailed experimental protocols for solubility determination.

Core Principles of this compound Solubility

This compound is a derivative of cellulose where methoxy (B1213986) groups (-OCH₃) have replaced some of the hydroxyl groups (-OH) on the anhydroglucose (B10753087) units of the cellulose backbone. The extent of this substitution is defined by the Degree of Substitution (DS) , which represents the average number of methoxy groups per anhydroglucose unit and can theoretically range from 0 to 3. The DS is a primary determinant of this compound's solubility profile.[1]

In general, this compound with a DS between 1.3 and 2.6 is soluble in cold water.[1] This is due to the disruption of the extensive hydrogen bonding network present in unmodified cellulose by the methoxy groups, allowing water molecules to solvate the polymer chains.

Aqueous Solubility and Thermoreversible Gelation

A unique and critical property of aqueous this compound solutions is their thermoreversible gelation . This compound is readily soluble in cold water but becomes insoluble in hot water.[2] This phenomenon is governed by the Lower Critical Solution Temperature (LCST) , which for most commercial grades of this compound falls between 40°C and 50°C.[3]

Below the LCST, this compound is hydrated and soluble. As the temperature increases and approaches the LCST, the polymer chains begin to dehydrate, leading to increased polymer-polymer interactions via hydrophobic associations of the methyl groups. This results in the formation of a turbid solution and, upon further heating, a solid gel. This process is reversible, and the solution becomes clear and less viscous upon cooling.

The following diagram illustrates the influence of temperature on the aqueous solubility of this compound.

Organic Solvent Solubility

The solubility of this compound in organic solvents is almost entirely dependent on its Degree of Substitution. As the DS increases, the polymer becomes more hydrophobic, reducing its solubility in water and increasing its affinity for organic solvents.

The following diagram illustrates the relationship between the Degree of Substitution and the solubility of this compound in different solvent types.

Quantitative Solubility Data

While precise quantitative solubility data for this compound can vary between manufacturers and specific product grades, the following tables summarize the general solubility characteristics based on available literature.

Table 1: Aqueous Solubility of this compound (DS 1.5 - 1.9)

| Temperature | Solubility Description | Typical Concentration Range (wt%) |

| < 20°C | Readily Soluble | Low Viscosity Grades: up to 10%[4] |

| High Viscosity Grades: 2-3%[4] | ||

| 20°C - 40°C | Soluble | Decreasing solubility as temperature increases |

| 40°C - 50°C | Exhibits LCST, becomes insoluble | - |

| > 50°C | Insoluble | - |

Table 2: Organic Solvent Solubility of this compound as a Function of Degree of Substitution (DS)

| Degree of Substitution (DS) | Solvent | Solubility |

| > 2.1 | Ethanol | Soluble[5] |

| > 2.4 | Acetone, Ethyl Acetate | Soluble[5] |

| > 2.7 | Benzene, Toluene | Soluble in some cases[5] |

| General | Glacial Acetic Acid | Soluble[1] |

| General | Mixture of Ethanol and Chloroform (equal volumes) | Soluble[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the determination of this compound solubility.

Preparation of Aqueous this compound Solution

This protocol describes the standard method for dissolving this compound in water, which involves an initial dispersion in hot water followed by cooling to achieve complete dissolution.[7]

Materials and Equipment:

-

This compound powder

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Ice bath or refrigerator

Procedure:

-

Heat approximately one-third of the required volume of deionized water to 80-90°C.

-

While stirring vigorously, slowly add the weighed this compound powder to the hot water. This prevents the formation of lumps by ensuring the particles are thoroughly wetted before they can hydrate (B1144303) and swell.

-

Continue stirring until a uniform dispersion is achieved.

-

Add the remaining two-thirds of the water as cold water or ice to lower the temperature of the dispersion.

-

Continue stirring in a cold environment (e.g., an ice bath or refrigerator) until the solution becomes clear and viscous. This indicates that the this compound is fully dissolved.

Determination of Polymer Solubility (Adapted from ASTM D3132 Principles)

While the ASTM D3132 standard has been withdrawn, its principles provide a systematic approach to determining the solubility of a polymer in a range of solvents.[8][9] This method involves visual inspection of the polymer's dissolution in various solvents.

Materials and Equipment:

-

This compound sample

-

A selection of solvents with varying solubility parameters

-

Test tubes or vials with closures

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 0.1 g) into a series of test tubes.

-

Add a measured volume of each test solvent (e.g., 10 mL) to the respective test tubes.

-

Securely close the test tubes and agitate them using a vortex mixer or shaker for a predetermined period (e.g., 24 hours) at a controlled temperature.

-

After agitation, allow the samples to stand undisturbed and visually inspect for signs of dissolution.

-

Classify the solubility as:

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble: The solution is hazy or contains swollen, undissolved polymer.

-

Insoluble: The polymer remains as a distinct, undissolved solid.

-

-

Record the results for each solvent.

Measurement of Polymer Swelling Ratio

The swelling ratio provides a quantitative measure of a polymer's ability to absorb a solvent, which is indicative of its affinity for that solvent.[10][11]

Materials and Equipment:

-

Dried this compound sample

-

Solvent of interest

-

Beaker or vial

-

Analytical balance

-

Filter paper

Procedure:

-

Accurately weigh a sample of dry this compound (Wd).

-

Immerse the dry sample in an excess of the chosen solvent in a beaker or vial.

-

Allow the sample to swell for a sufficient period to reach equilibrium (this may take several hours to days).

-

Carefully remove the swollen sample from the solvent, gently blot the surface with filter paper to remove excess surface solvent, and immediately weigh the swollen sample (Ws).

-

Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

Determination of Cloud Point

The cloud point is the temperature at which an aqueous solution of this compound becomes turbid upon heating, corresponding to its LCST.

Materials and Equipment:

-

This compound solution of a known concentration

-

Test tube or cuvette

-

Water bath with a temperature controller and a thermometer

-

Light source and a means to observe transmitted light (or a spectrophotometer)

Procedure:

-

Place the this compound solution in a test tube or cuvette.

-

Immerse the sample in a water bath at a temperature well below the expected cloud point (e.g., 20°C).

-

Slowly heat the water bath at a controlled rate (e.g., 1°C/minute).

-

Continuously monitor the clarity of the solution.

-

The cloud point is the temperature at which the solution first shows a distinct turbidity. If using a spectrophotometer, the cloud point can be defined as the temperature at which the transmittance of light at a specific wavelength (e.g., 500 nm) drops to a certain percentage (e.g., 50%) of its initial value.

Conclusion

The solubility of this compound is a complex property governed primarily by its degree of substitution and the temperature of the system. Its unique thermoreversible gelation in aqueous solutions and DS-dependent solubility in organic solvents make it a highly adaptable polymer for a wide range of scientific and industrial applications. The experimental protocols provided in this guide offer standardized methods for characterizing the solubility and related properties of this compound, enabling researchers and formulation scientists to effectively utilize this versatile excipient.

References

- 1. Methylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. News - Is methylcellulose soluble in water? [kimachemical.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. celluloseether.com [celluloseether.com]

- 6. phexcom.com [phexcom.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermoreversible Gelation of Methyl Cellulose

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cellulose (B213188) (MC), a derivative of the natural polymer cellulose, is a versatile excipient widely utilized in the pharmaceutical, food, and manufacturing industries.[1][2] One of its most remarkable and technologically significant properties is the ability of its aqueous solutions to undergo thermoreversible gelation. Below a certain temperature, known as the Lower Critical Solution Temperature (LCST), MC is fully dissolved, forming a viscous solution (sol).[3] Upon heating past the LCST, the solution undergoes a transition to a viscoelastic, opaque hydrogel.[4][5] This process is fully reversible; the hydrogel reverts to a solution upon cooling.[3][6]

This unique behavior is critical for a wide range of applications, particularly in drug delivery, where it enables the formulation of in-situ gelling systems for controlled release, ophthalmic preparations, and scaffolds for tissue engineering.[2][7] Understanding the core mechanism of this sol-gel transition is paramount for designing and optimizing MC-based formulations with specific gelation temperatures, mechanical strengths, and release kinetics. This guide provides a detailed examination of the molecular mechanisms, influencing factors, and key experimental techniques used to characterize this phenomenon.

The Core Mechanism of Thermoreversible Gelation

The gelation of methyl cellulose is a complex, multi-step process primarily driven by hydrophobic interactions and governed by entropy.[4][8] The process can be understood by examining the molecular state of the system below, at, and above the LCST.

Below the LCST (Sol State): At lower temperatures (e.g., room temperature), MC polymer chains are fully hydrated. Water molecules form cage-like structures, known as "clathrates," around the hydrophobic methoxy (B1213986) (-OCH₃) groups on the cellulose backbone through hydrogen bonding.[3][9] In this state, polymer-solvent (MC-water) interactions are dominant, keeping the polymer chains dissolved and resulting in a clear, viscous solution.[3]

Upon Heating (Sol-to-Gel Transition): As the temperature of the solution increases, the following events occur sequentially:

-

Increased Thermal Energy: The kinetic energy of both water and polymer molecules increases.

-

Dehydration of Methoxy Groups: The hydrogen-bonded water cages surrounding the hydrophobic methoxy groups become unstable and break down. This release of ordered water molecules into the bulk solvent leads to a significant increase in the overall entropy of the system, which is the primary thermodynamic driving force for gelation.[8][10]

-

Hydrophobic Association: With the hydrophobic methoxy groups now exposed, polymer-polymer interactions become favorable.[3][11] The MC chains begin to associate at these highly substituted, hydrophobic regions.[4]

-

Fibril Formation and Network Percolation: This polymer-polymer association is not random but leads to the self-assembly of MC chains into well-defined, semi-crystalline fibrils.[12][13] These fibrils have a remarkably uniform diameter of approximately 15 ± 2 nm.[12][14] As heating continues, these fibrils grow and entangle, percolating through the volume to form a continuous, three-dimensional network that entraps water, resulting in the formation of a turbid, viscoelastic hydrogel.[12]

Upon Cooling (Gel-to-Sol Transition): The process is fully reversible. As the system cools, the hydrophobic interactions weaken, and the polymer chains gain enough energy to disassociate. Water molecules can once again hydrate (B1144303) the methoxy groups, reforming the stable clathrate structures and causing the gel network to dissolve back into a sol.[3][6]

Differential Scanning Calorimetry (DSC) studies have revealed that this gelation is a multi-step endothermic process, indicating that heat is absorbed.[9][15] For low concentrations of MC, up to three distinct transitions can be observed:

-

First Transition (Low Temperature): Attributed to the breakdown of the spanning water-water hydrogen bond network into smaller clusters.[3][9]

-

Second Transition (Mid Temperature): Corresponds to the breakdown of the water cages surrounding the polymer's methoxy groups (polymer-water interactions).[3][9]

-

Third Transition (High Temperature): Related to the formation of hydrophobic domains through polymer-polymer interactions, leading to fibril creation.[3][9]

References

- 1. nbinno.com [nbinno.com]

- 2. guanxianghpmc.com [guanxianghpmc.com]

- 3. Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Gelation of this compound and Its Application in Food - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fibrillar structure of methylcellulose hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Cellulose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of methyl cellulose (B213188) (MC) and its derivatives. It is intended to serve as a technical resource for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

Methyl cellulose is a chemically modified derivative of cellulose, the most abundant natural polymer.[1] It is synthesized by substituting the hydroxyl groups of the anhydro-d-glucose units with methyl groups.[1][2] This modification imparts unique properties, making it a versatile excipient in various industries, including pharmaceuticals.[2] The key properties of this compound and its derivatives are largely influenced by the degree of substitution (DS) — the average number of methyl groups per glucose unit — and the molecular weight of the polymer chain.[3]

Solubility

The solubility of this compound derivatives is critically dependent on the DS. Generally, methyl celluloses with a DS between 1.3 and 2.5 are soluble in cold water, while those with a higher DS become soluble in organic solvents.[3] A peculiar characteristic of this compound is its inverse temperature-dependent solubility in water; it is soluble in cold water but becomes insoluble and forms a gel upon heating.[2] This phenomenon is attributed to the hydrophobic interactions between the methyl groups, which become more significant at elevated temperatures.

Viscosity

Aqueous solutions of this compound derivatives are known for their viscosity-enhancing properties.[4] The viscosity is influenced by several factors, including the molecular weight of the polymer, concentration, temperature, and the presence of other solutes.[5] Higher molecular weight and higher concentrations lead to a significant increase in viscosity.[5] As the temperature of a this compound solution is increased, the viscosity typically decreases until it reaches the gelation temperature, at which point the viscosity dramatically increases.[5]

Thermal Gelation

One of the most important properties of this compound is its ability to form a thermoreversible gel.[6] When an aqueous solution of this compound is heated, it undergoes a sol-gel transition at a specific temperature, known as the lower critical solution temperature (LCST).[7] This gelation is a result of the hydrophobic association of the polymer chains.[6] The process is reversible, and the gel reverts to a solution upon cooling.[2] The gelation temperature can be influenced by the concentration of this compound and the presence of salts.[1]

Biocompatibility and Applications in Drug Delivery

This compound and its derivatives are widely used in pharmaceutical formulations due to their biocompatible, non-toxic, and non-allergenic nature.[8] They serve various functions, including as binders, thickeners, film-forming agents, and controlled-release agents.[6][8] In controlled-release drug delivery systems, the polymer forms a gel barrier upon contact with gastrointestinal fluids, which modulates the release of the active pharmaceutical ingredient (API).[9]

Quantitative Data on Physical Properties

The following tables summarize key quantitative data for various this compound derivatives.

Table 1: Viscosity of this compound Derivatives

| Derivative | Concentration (% w/v) | Temperature (°C) | Viscosity (mPa·s) | Reference |

| This compound | 2 | 20 | 15 | [3] |

| This compound | 2 | 20 | 400 | [3] |

| This compound | 2 | 20 | 1500 | [3] |

| This compound | 2 | 20 | 4000 | [3] |

| Hydroxypropyl Methylcellulose (HPMC) | 2 | 20 | 200,000 | [4] |

Table 2: Thermal Properties of this compound Derivatives

| Property | This compound | Hydroxypropyl Methylcellulose (HPMC) | Reference |

| Gelation Temperature (°C) | 50-55 | 70-90 | [1] |

| Melting Point (°C) | 290-305 | - | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound derivatives are provided below.

Viscosity Measurement

Objective: To determine the dynamic viscosity of a this compound solution.

Apparatus: Concentric cylinder rheometer.[11]

Procedure:

-

Sample Preparation: Prepare a 2% (w/v) solution of this compound in deionized water. For samples with a viscosity below 600 mPa·s, use a 2% concentration; for those above, a 2% solution is also standard, but sample size may be adjusted.[12]

-

Instrument Setup:

-

Set the temperature of the rheometer to 20 ± 0.1°C.[11]

-

Select the appropriate spindle and guard combination for the expected viscosity range.

-

-

Measurement:

-

Equilibrate the sample to the set temperature.

-

Measure the viscosity at a shear rate of 80 s⁻¹.[11]

-

-

Data Analysis: Record the dynamic viscosity in mPa·s.

Rheological Characterization of Hydrogels

Objective: To characterize the viscoelastic properties of a this compound hydrogel.

Apparatus: Rotational rheometer with parallel plate geometry.[13][14]

Procedure:

-

Sample Preparation: Prepare the hydrogel sample and transfer approximately 2 mL onto the lower Peltier plate of the rheometer.[13]

-

Instrument Setup:

-

Measurement Protocol: [15]

-

Time Sweep: To determine the gelation time.

-

Strain Sweep: To identify the linear viscoelastic region (LVER).

-

Frequency Sweep: To determine the storage (G') and loss (G'') moduli as a function of frequency.

-

-

Data Analysis: Analyze the data to determine the equilibrium modulus and gelation time.[15]

Differential Scanning Calorimetry (DSC)

Objective: To study the thermal transitions, such as gelation, of this compound solutions.

Apparatus: Differential Scanning Calorimeter.[16]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound solution into an aluminum DSC pan and hermetically seal it.[17]

-

Instrument Setup:

-

Measurement: Run the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic or exothermic peaks associated with thermal events like gelation.[7]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Apparatus: Thermogravimetric Analyzer.[19]

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the this compound powder into a TGA pan.[20]

-

Instrument Setup:

-

Measurement: Initiate the heating program and continuously record the sample weight as a function of temperature.[21]

-

Data Analysis: Analyze the TGA curve (weight % vs. temperature) and its derivative (DTG) to determine the onset of decomposition and the temperatures of maximum weight loss.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and degree of substitution of this compound derivatives.

Apparatus: NMR Spectrometer.[23]

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument Setup:

-

Place the NMR tube containing the sample into the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra.[23]

-

-

Measurement: Run the NMR experiment according to standard instrument protocols.

-

Data Analysis: Analyze the chemical shifts and integration of the peaks in the spectra to determine the positions and number of methyl substituents, which allows for the calculation of the degree of substitution.[24]

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important mechanisms and workflows related to this compound derivatives.

Caption: Thermoreversible gelation mechanism of this compound.

Caption: Controlled drug release from a this compound matrix.

Caption: General workflow for the characterization of polymers.

References

- 1. Methylcellulose Based Thermally Reversible Hydrogel System for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. celluloseether.com [celluloseether.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxypropyl Methylcellulose (HPMC) Viscosity Test Experiment - Kemox [kemoxcellulose.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fundamentals and Calibration of the DSC Technique for Hydrogel Thermoporometry | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 9. Hydroxypropyl Methylcellulose-based Controlled Release Dosage by Melt Extrusion and 3D Printing: Structure and Drug Release Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 9004-67-5 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. usp.org [usp.org]

- 13. static.igem.wiki [static.igem.wiki]

- 14. Methods to characterize granular hydrogel rheological properties, porosity, and cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 16. 2.4. Differential Scanning Calorimetry [bio-protocol.org]

- 17. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 18. tainstruments.com [tainstruments.com]

- 19. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 20. m.youtube.com [m.youtube.com]

- 21. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 22. researchgate.net [researchgate.net]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. eurekaselect.com [eurekaselect.com]

The Evolving Legacy of Methyl Cellulose: A Technical Guide to its Historical Development in Scientific Research